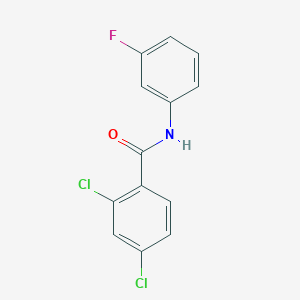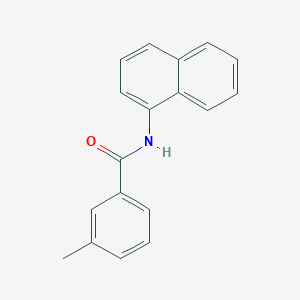![molecular formula C17H14N4O4 B270787 N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, also known as HPIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxamide family and is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is not yet fully understood. However, studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide can inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its potent anti-cancer properties. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to inhibit the growth of various cancer cells, making it an ideal candidate for cancer research. However, one of the limitations of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide. One potential direction is to further study the mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, in order to better understand how it inhibits cancer cell growth. Another potential direction is to explore the potential applications of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various cancer cells. While the synthesis process of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is complex, its unique chemical properties make it an ideal candidate for various research applications. There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, and further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a complex process that involves several steps. The most common method for synthesizing N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide involves the reaction of 4-hydroxybenzohydrazide with 1-methylindole-2,3-dione in the presence of a base. This reaction results in the formation of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide as a yellow solid.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is in the field of cancer research. Studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Propriétés
Nom du produit |
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-N//'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
InChI |
InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+ |
Clé InChI |
QXXRYGMOWORUBO-XMHGGMMESA-N |
SMILES isomérique |
CN1C2=CC=CC=C2/C(=N\NC(=O)C(=O)NC3=CC=C(C=C3)O)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
SMILES canonique |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



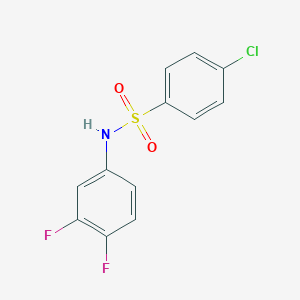

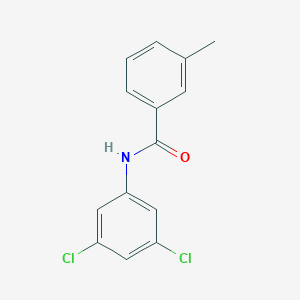

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
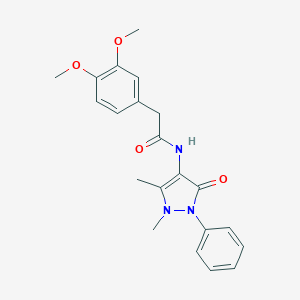
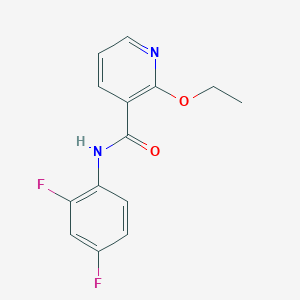


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
